molecular formula C18H15NO2 B2952439 (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate CAS No. 127896-08-6

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate

Cat. No. B2952439
Key on ui cas rn: 127896-08-6
M. Wt: 277.323
InChI Key: WVWNQUIGNHTEJW-UHFFFAOYSA-N
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Patent
US07157434B2

Procedure details

To a solution of propargylamine (250 μL, 3.645 mmol) in diisopropylethylamine (1.273 mL, 7.290 mmol), was added 9-fluorenylmethyl chloroformate (Fmoc), dissolved in 7 mL dimethylformamide. The mixture was stirred under argon overnight at room temperature. After completion, the solution was reduced in vacuo. An ethyl acetate/water extraction procedure was performed to isolate the product; MS: 278.10 (m/z).
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
1.273 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[C:2]#[CH:3].C(N(C(C)C)CC)(C)C.Cl[C:15]([O:17][CH2:18][CH:19]1[C:31]2[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=2[C:25]2[C:20]1=[CH:21][CH:22]=[CH:23][CH:24]=2)=[O:16]>CN(C)C=O>[CH:30]1[C:31]2[CH:19]([CH2:18][O:17][C:15](=[O:16])[NH:4][CH2:1][C:2]#[CH:3])[C:20]3[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=3)[C:26]=2[CH:27]=[CH:28][CH:29]=1

Inputs

Step One
Name
Quantity
250 μL
Type
reactant
Smiles
C(C#C)N
Name
Quantity
1.273 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
Step Two
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under argon overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
An ethyl acetate/water extraction procedure
CUSTOM
Type
CUSTOM
Details
to isolate the product

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(NCC#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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